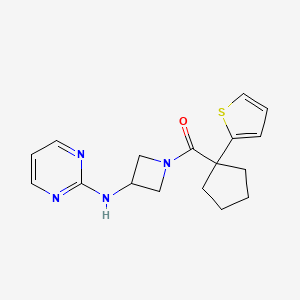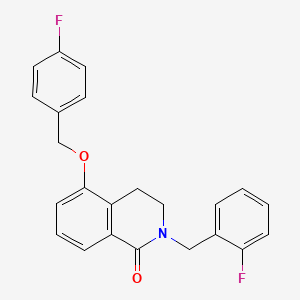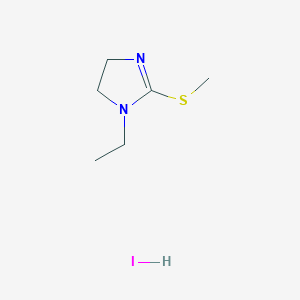
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a pyrimidine, azetidine, thiophene, and cyclopentyl groups . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, including nucleic acids . Azetidine is a saturated heterocycle with one nitrogen atom and three carbon atoms. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Cyclopentyl is a cycloalkane with a five-membered ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Applications
- Antimicrobial and Antitubercular Activities : A series of analogues derived from pyrimidine-azetidinone, including structures related to "(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone," have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These studies aim to design and synthesize compounds with enhanced antibacterial and antitubercular activities based on molecular predictions (Chandrashekaraiah et al., 2014).
Anticancer Applications
- Anticancer Activities : Compounds structurally similar to "this compound" have been explored for their potential as anticancer agents. Research into these compounds has shown promise in cytotoxic activities against various cancer cell lines, including breast, colon, and liver cancers. The research focuses on synthesizing and evaluating compounds that exhibit potent inhibitory activity, particularly against critical cancer targets (Snégaroff et al., 2009).
Synthesis of Novel Compounds
- Synthesis of Novel Derivatives : The compound has served as a precursor in the synthesis of novel derivatives with potential pharmacological activities. These derivatives are synthesized through reactions with various reagents, aiming to explore their biological activities and develop new therapeutic agents (Gaber & Moussa, 2011).
Molecular Docking and Computational Studies
- Molecular Docking and Computational Studies : The compound and its derivatives have been subjects of molecular docking and computational studies to investigate their interaction with biological targets. These studies aim to understand the mechanism of action and improve the efficacy of these compounds as antimicrobial and anticancer agents, providing a foundation for the design of more potent derivatives (Fahim et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-15(17(6-1-2-7-17)14-5-3-10-23-14)21-11-13(12-21)20-16-18-8-4-9-19-16/h3-5,8-10,13H,1-2,6-7,11-12H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZONKWOBMNECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one](/img/structure/B2736152.png)


![(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2736156.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2736158.png)
![(E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B2736162.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2736163.png)


![N-(4-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2736166.png)
![4-(2,3-Dimethoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenoxy)azetidin-2-one](/img/structure/B2736167.png)


![3-(benzo[d]thiazol-2-yl)-7-((3,4-dichlorobenzyl)oxy)-2-methyl-6-propyl-4H-chromen-4-one](/img/structure/B2736174.png)
